O-Desmethyl Mycophenolic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

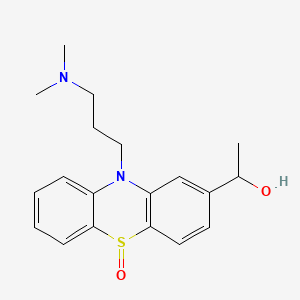

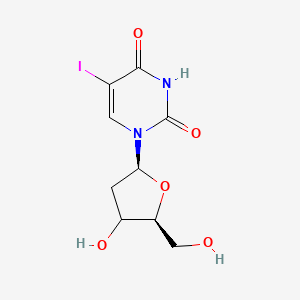

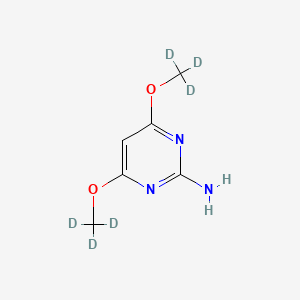

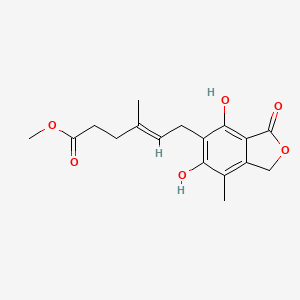

O-Desmethyl Mycophenolic Acid Methyl Ester is an intermediate in the synthesis of Mycophenolic acid . Its chemical name is Methyl (4E)-6- (1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate .

Molecular Structure Analysis

The molecular formula of O-Desmethyl Mycophenolic Acid Methyl Ester is C17H20O6 . It contains 44 bonds in total, including 24 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic ester, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis

The molecular weight of O-Desmethyl Mycophenolic Acid Methyl Ester is 320.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 320.12598835 g/mol . The Topological Polar Surface Area is 93.1 Ų . It has a Heavy Atom Count of 23 .科学的研究の応用

Antiviral Research

ODMAME has shown promising results in antiviral research , particularly against the Influenza A virus (IAV) . Studies have demonstrated that ODMAME can inhibit the replication of different IAV strains in vitro with low cytotoxicity . This compound mainly blocks some steps of IAV infection post adsorption and may inhibit viral replication by activating the cellular Akt-mTOR-S6K pathway . The potential of ODMAME as an antiviral agent is significant, considering the urgent need for novel anti-IAV drugs with high efficiency and low toxicity.

Marine Drug Development

As a marine-derived compound, ODMAME’s role in the development of marine drugs is noteworthy. It has been intensively investigated for its anti-IAV activity both in vitro and in vivo . The ability of ODMAME to ameliorate pneumonia symptoms, reduce pulmonary viral titers, and improve the survival rate of mice positions it as a candidate for further development into a novel anti-IAV drug .

Immunomodulation

ODMAME is an intermediate in the synthesis of Mycophenolic acid (MPA), which is known for its immunosuppressive properties . Research into ODMAME’s immunomodulatory effects could lead to new insights into the regulation of the immune system, potentially contributing to the development of therapies for autoimmune diseases and organ transplantation.

作用機序

Target of Action

O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .

Mode of Action

MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .

Biochemical Pathways

The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.

Pharmacokinetics

It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid

Result of Action

The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .

特性

IUPAC Name |

methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUUVPMBJOPQE-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。